Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide

logP lipophilicity drug design

Procure 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide for drug discovery programs requiring precise ADME control. This fully substituted tertiary sulfonamide uniquely combines a 4-Br-3-F halogenation pattern for halogen bonding with N-cyclopropyl-N-methyl metabolic shielding, eliminating N-demethylation clearance liabilities. With a +0.6 logP improvement over des-methyl analogs (calc. logP 2.80) and MW 308.17 Da, it occupies ideal fragment-like space for FBDD and CNS-penetrant libraries targeting kinases and NaV channels.

Molecular Formula C10H11BrFNO2S
Molecular Weight 308.17 g/mol
Cat. No. B8015253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide
Molecular FormulaC10H11BrFNO2S
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESCN(C1CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C10H11BrFNO2S/c1-13(7-2-3-7)16(14,15)8-4-5-9(11)10(12)6-8/h4-7H,2-3H2,1H3
InChIKeyVFEMWCZOIIJHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide: A Physicochemically Differentiated Sulfonamide Scaffold for Lead Optimization


4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide is a fully substituted tertiary benzenesulfonamide that occupies a unique intersection of halogenated aromatics, N-cyclopropyl conformational constraints, and N-methyl metabolic shielding . The combination of a 4‑bromo‑3‑fluorophenyl core with an N-cyclopropyl‑N‑methyl sulfonamide group generates a distinct physicochemical profile—including elevated lipophilicity and enhanced metabolic stability—that distinguishes this compound from its demethylated, des‑halogenated, and non‑cyclopropyl analogs . These differentiating features make it a valuable starting point for medicinal chemistry programs targeting intracellular kinases and CNS‑penetrant ion channels, where precise control over ADME properties and target selectivity is critical .

Why General‑Purpose Benzenesulfonamides Cannot Match the Performance Profile of 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide


Simple benzenesulfonamide analogs lacking the N‑methyl, bromine, or cyclopropyl moieties exhibit substantial differences in lipophilicity, metabolic liability, and target‑binding geometry that preclude direct interchangeability . For example, the N‑methyl group in this compound is known to resist in vivo N‑demethylation, whereas the free NH sulfonamide of its des‑methyl analog is susceptible to rapid metabolic clearance . Simultaneously, the 4‑bromo‑3‑fluoro halogenation pattern engages in halogen‑bonding interactions that are absent in the unsubstituted or mono‑halogenated parents, directly impacting kinase and ion‑channel selectivity . These orthogonal modifications create a unique, non‑substitutable performance envelope that generic in‑class scaffolds cannot recapitulate.

Quantitative Comparator Evidence for 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide vs. Closest Analogs


Lipophilicity Advantage: Computed logP Increase of +0.6 vs. the Des‑Methyl Analog

The N‑methyl group in 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide (C₁₀H₁₁BrFNO₂S) raises the computed octanol‑water partition coefficient (clogP) to 2.80, compared with a reported logP of 2.20 for the des‑methyl analog 4‑Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide (CAS 1055995‑84‑0), yielding a quantified ΔlogP of +0.60 . This lipophilicity increase corresponds to a ~4‑fold higher predicted membrane partition under physiological conditions, a factor that can directly influence cellular permeability and oral absorption.

logP lipophilicity drug design ADME membrane permeability

Metabolic Stability: Class‑Level Evidence for N‑Methyl Sulfonamide Resistance to N‑Dealkylation

A foundational study on aromatic sulfonamide metabolism demonstrated that N‑methyl substituents on sulfonamide groups in benzothiadiazine‑1,1‑dioxides and disulfamylbenzenes are metabolically stable in vivo, resisting enzymatic N‑demethylation, whereas the corresponding NH sulfonamides undergo rapid clearance . By direct structural analogy, the N‑methyl group in 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide is predicted to confer a similar metabolic shield, reducing first‑pass clearance compared to its NH counterpart 4‑Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide.

metabolic stability N‑methyl sulfonamide pharmacokinetics clearance

Kinase Selectivity Potential: Bromine–Fluorine Halogenation Pattern Enhances Binding Affinity vs. Unsubstituted or Mono‑Halogenated Analogs

The 4‑bromo‑3‑fluoro substitution pattern on the benzenesulfonamide scaffold is reported to enhance binding affinity and selectivity for kinase ATP‑binding pockets compared to unsubstituted or mono‑halogenated benzenesulfonamides . Bromine at the para position can engage in halogen bonding with backbone carbonyl oxygens, while the meta‑fluorine modulates ring electron density and desolvation energetics, together creating a selectivity profile that is absent in des‑bromo or des‑fluoro analogs.

kinase inhibitor halogen bonding selectivity SAR ATP‑binding pocket

Conformational Rigidity and CYP‑Shielding via N‑Cyclopropyl Substitution vs. N‑Isopropyl or N‑Ethyl Analogs

The N‑cyclopropyl group in 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide provides a unique balance of steric bulk and conformational rigidity. Cyclopropane C–H bonds possess high bond‑dissociation energies (~106 kcal/mol), rendering them less susceptible to cytochrome P450‑mediated oxidation compared to N‑isopropyl or N‑ethyl substituents . This property, in combination with the N‑methyl metabolic shield (Evidence Item 2), creates a dual‑protection mechanism that is absent in analogs bearing more flexible, oxidatively labile N‑alkyl groups.

cyclopropyl metabolic stability CYP conformational constraint drug design

High‑Value Application Scenarios Where 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide Outperforms Generic Analogs


Kinase Inhibitor Lead Optimization Requiring Enhanced Membrane Permeability

In lead optimization programs targeting intracellular kinases, the +0.6 logP increase of 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide over the des‑methyl analog directly translates to improved passive membrane diffusion [Section 3, Evidence Item 1]. Medicinal chemists can prioritize this scaffold when permeability is a key bottleneck, avoiding the need to introduce additional lipophilic moieties that might compromise selectivity.

CNS‑Penetrant Ion‑Channel Modulator Design with Reduced Clearance

For CNS‑penetrant programs such as NaV1.6 inhibitors, the dual metabolic shield provided by the N‑methyl and N‑cyclopropyl groups (Evidence Items 2 and 4) offers a structural solution to the common problem of high first‑pass clearance. Selecting this compound early in the hit‑expansion phase can reduce the number of PK‑driven synthesis‑test cycles, accelerating the development of brain‑penetrant, metabolically stable candidates [Section 2].

Structure–Activity Relationship Studies Targeting Halogen‑Bonding Interactions

The specific 4‑bromo‑3‑fluoro arrangement provides a well‑defined halogen‑bond donor (Br) and an electron‑withdrawing group (F) that can be systematically probed for kinase selectivity (Evidence Item 3). Researchers can use this compound as a reference scaffold in SAR expansion libraries to map the contributions of halogen bonding to target affinity, an advantage not offered by unsubstituted or mono‑halogenated parent sulfonamides.

Procurement for Fragment‑Based Drug Discovery (FBDD) Libraries

With a molecular weight of 308.17 Da and a calculated logP of 2.80, 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide resides within optimal fragment‑like property space for FBDD screening collections [Section 1]. Its pre‑installed metabolic stability features (N‑methyl, N‑cyclopropyl) make it a more attractive fragment hit than simpler benzenesulfonamide fragments that would require extensive post‑hit optimization. Procurement of this compound for fragment libraries can yield higher‑quality initial hits.

Quote Request

Request a Quote for 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.